molecular formula C16H15F3N4O2S B2599542 1,3,9-Trimethyl-8-[[4-(trifluoromethyl)phenyl]methylsulfanyl]purine-2,6-dione CAS No. 897453-61-1

1,3,9-Trimethyl-8-[[4-(trifluoromethyl)phenyl]methylsulfanyl]purine-2,6-dione

Cat. No. B2599542
CAS RN: 897453-61-1
M. Wt: 384.38
InChI Key: SQJATQZMIUOMFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of a trifluoromethyl group, a process known as trifluoromethylation . Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group, for example, is known to undergo various types of reactions, including aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis and Applications in Peptide Construction : The compound 1,3,9-Trimethyl-8-[[4-(trifluoromethyl)phenyl]methylsulfanyl]purine-2,6-dione is related to a class of heterocycles, dithiasuccinoyl (Dts)-amines, which are used as amino protecting groups in peptide synthesis. Dts-amines are useful for constructing peptides, glycopeptides, and PNA, due to their properties as masked isocyanates and sulfurization reagents for trivalent phosphorus (Barany, Hammer, Merrifield, & Bárány, 2005).

Biological Activity and Interactions

  • Studying Methylxanthines' Therapeutic Potential : This compound is structurally related to caffeine, theobromine, and theophylline, which are methylxanthines with significant therapeutic potential. Methylxanthines have been studied for their biological activity profiles and interaction patterns, which involve intra- and intermolecular interactions like hydrogen bonds and π···π stacking interactions (Latosinska et al., 2014).

Applications in Metal Complex Synthesis

  • Formation of Mixed Ligand-Metal Complexes : Research has explored synthesizing mixed ligand-metal complexes using compounds like 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione. These studies provide insights into the coordination chemistry of such purine derivatives with metal ions, which can have applications in materials science and catalysis (Shaker, 2011).

Purine Derivatives in Medicinal Chemistry

  • Synthesis and Potential Antimicrobial Activity : The synthesis of purine derivatives, including 1,3,8-trisubstituted purine-2,6-diones, has been studied with a focus on potential biological activities. These studies are crucial for developing new drugs with antimicrobial, antiviral, or anticancer properties (Hayallah & Famulok, 2007).

properties

IUPAC Name

1,3,9-trimethyl-8-[[4-(trifluoromethyl)phenyl]methylsulfanyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O2S/c1-21-12-11(13(24)23(3)15(25)22(12)2)20-14(21)26-8-9-4-6-10(7-5-9)16(17,18)19/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJATQZMIUOMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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